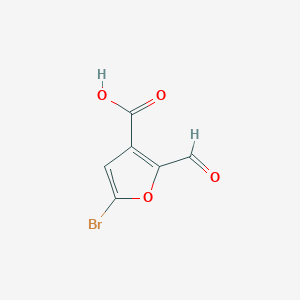

5-Bromo-2-formylfuran-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-formylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXLZJYEHOSMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C(=O)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824373-39-8 | |

| Record name | 5-bromo-2-formylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Formylfuran 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Bromo-2-formylfuran-3-carboxylic acid suggests several potential disconnection points. The primary strategic disconnections involve the sequential introduction of the three substituents onto a pre-formed furan (B31954) ring or the construction of the furan ring from acyclic precursors already bearing the required functionalities or their synthetic equivalents.

Alternatively, a disconnection strategy could involve the formation of the furan ring itself, for example, through a Paal-Knorr type synthesis from a 1,4-dicarbonyl compound. This would require the synthesis of a suitably substituted acyclic precursor, which could present its own set of challenges regarding stereocontrol and functional group compatibility.

A third strategy involves the interconversion of functional groups. For example, the formyl group could be derived from the oxidation of a hydroxymethyl group, and the carboxylic acid could be introduced via the oxidation of a methyl group or the hydrolysis of a nitrile.

Direct and Stepwise Synthesis Approaches to this compound

The synthesis of this compound can be approached through either a direct, one-pot reaction or a more controlled, stepwise introduction of the functional groups.

Regioselective Bromination of Furan-3-carboxylic Acid Derivatives

The introduction of a bromine atom at the 5-position of a furan-3-carboxylic acid derivative requires careful consideration of the directing effects of the existing substituents. The furan ring is generally activated towards electrophilic substitution, with the α-positions (2 and 5) being the most reactive. A carboxylic acid group at the 3-position is electron-withdrawing and would be expected to deactivate the ring, particularly at the adjacent 2 and 4-positions. This deactivation might favor substitution at the 5-position.

However, if a formyl group is already present at the 2-position, both the 2-formyl and 3-carboxylic acid groups will deactivate the ring, making electrophilic bromination more challenging and potentially leading to a mixture of products. Therefore, the order of functionalization is critical. A plausible route would involve the bromination of a furan-3-carboxylic acid ester at the 5-position, followed by formylation at the 2-position. The ester group can serve as a protecting group for the carboxylic acid and can influence the regioselectivity of the subsequent formylation step.

Table 1: Comparison of Brominating Agents for Furan Systems

| Brominating Agent | Conditions | Selectivity | Remarks |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | High for α-bromination | Mild and selective for activated rings. |

| Bromine (Br₂) | Acetic acid or other polar solvents | Can lead to over-bromination | Requires careful control of stoichiometry. |

| Tetrabutylammonium tribromide (TBATB) | Dichloromethane, room temperature | Good regioselectivity | A solid, safer alternative to liquid bromine. |

Selective Formylation Techniques on Furan Ring Systems

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. mdpi.comnih.gov The Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile that can introduce a formyl group onto the furan ring.

For a 5-bromofuran-3-carboxylic acid derivative, the Vilsmeier-Haack reaction would be expected to introduce the formyl group at the most activated available position. The bromine at the 5-position is a deactivating ortho-, para-director, while the carboxylic acid group at the 3-position is deactivating. The interplay of these electronic effects will determine the site of formylation. It is conceivable that formylation would occur at the 2-position, which is an α-position and activated by the furan oxygen, despite the deactivating influence of the adjacent carboxylic acid group.

Orthogonal Functional Group Interconversions

Orthogonal synthesis strategies, where different functional groups can be manipulated independently of one another, are highly valuable for the synthesis of complex molecules like this compound. rsc.org This approach allows for the introduction and modification of functional groups in a controlled manner, avoiding unwanted side reactions.

For instance, a synthetic route could commence with a furan derivative bearing precursor functionalities that can be unmasked at a later stage. An example of this strategy is the use of a hydroxymethyl group as a precursor for the formyl group. The hydroxymethyl group can be introduced and then oxidized to the aldehyde at a later step, after the bromination and carboxylation steps have been completed. This avoids subjecting the sensitive formyl group to harsh reaction conditions.

Similarly, the carboxylic acid could be introduced via the oxidation of a more robust precursor, such as a methyl or acetyl group. The choice of protecting groups for the different functionalities is also a key aspect of an orthogonal strategy, ensuring that one group can be deprotected without affecting the others.

Transition Metal-Catalyzed Syntheses of Furan Scaffolds Incorporating Bromine and Formyl Groups

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of highly substituted furan rings. researchgate.net These methods often offer high levels of regioselectivity and functional group tolerance. While a direct transition metal-catalyzed synthesis of this compound has not been extensively reported, several strategies can be envisioned based on existing methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce substituents onto a pre-functionalized furan core. For example, a 2,5-dihalofuran-3-carboxylic acid derivative could undergo selective coupling at one of the halogenated positions, followed by functionalization of the other.

Furthermore, transition metal-catalyzed cyclization reactions of acyclic precursors can provide a direct route to substituted furans. For instance, a palladium-catalyzed cyclization of an appropriately substituted enyne could potentially construct the desired furan ring. The challenge lies in designing and synthesizing the acyclic precursor with the correct arrangement of functional groups or their precursors.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency. rsc.org

One approach is the use of solvent-free reaction conditions. For example, some bromination and formylation reactions can be carried out in the absence of a solvent, which reduces waste and simplifies purification. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.org

The use of bio-based starting materials is a cornerstone of green chemistry. Furan derivatives can often be sourced from renewable biomass. For instance, furfural (B47365), which can be produced from agricultural waste, is a common starting material for the synthesis of more complex furan compounds. frontiersin.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.orgfrontiersin.orgacs.org Enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit high regioselectivity, which can be advantageous for the synthesis of polysubstituted furans. For example, enzymatic oxidation could be used to convert a hydroxymethyl group to a formyl group or a methyl group to a carboxylic acid with high specificity.

Table 2: Green Chemistry Approaches in Furan Synthesis

| Green Chemistry Principle | Application in Furan Synthesis | Potential for this compound |

| Atom Economy | Cycloaddition reactions to form the furan ring. | Designing a convergent synthesis that maximizes the incorporation of starting material atoms into the final product. |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. | Utilizing furfural or other bio-based furans as the initial building block. |

| Solvent-Free Reactions | Solid-state or melt-phase reactions. | Exploring solvent-free conditions for bromination or formylation steps. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Employing microwave irradiation to accelerate reaction rates and reduce energy consumption. mdpi.org |

| Biocatalysis | Enzymatic oxidation and other transformations. | Using enzymes for selective oxidation of precursor groups to form the formyl and carboxylic acid functionalities. frontiersin.orgacs.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

A comprehensive review of the current scientific literature reveals a notable absence of published research specifically detailing the application of flow chemistry and continuous processing for the scalable synthesis of this compound. While the principles of flow chemistry are widely applied to enhance the synthesis of various organic compounds, including other functionalized furan derivatives, specific methodologies, reaction parameters, and scalability data for this particular molecule are not available in the public domain.

The advantages of continuous flow synthesis, such as improved reaction control, enhanced safety, higher yields, and simplified scale-up, make it a highly attractive approach for the production of complex chemical intermediates. nih.govacs.org For instance, the transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has been successfully demonstrated, showcasing significant improvements in yield compared to traditional batch processes. nih.govacs.org This methodology allows for the efficient transformation of 1,3-diene precursors into their corresponding furan products without the need to isolate intermediate compounds. nih.govacs.org

Furthermore, continuous flow systems have been effectively utilized for the C3-alkylation of furfural derivatives through homogeneous catalysis. nih.gov This process has demonstrated a significant reduction in reaction time by enabling higher operating temperatures without compromising catalyst activity and selectivity. nih.gov The adaptability of flow reactors also presents the potential for multi-step, one-pot syntheses, which could be advantageous for the construction of highly functionalized molecules. nih.gov

Despite these advancements in the application of flow chemistry to furan synthesis, the specific adaptation of these techniques for the production of this compound remains an unexplored area of research according to the available literature. Future research in this domain would be necessary to develop and optimize a continuous manufacturing process for this compound, which would involve systematic studies of reaction kinetics, solvent effects, catalyst selection, and reactor design to achieve efficient and scalable production.

Mechanistic Investigations of 5 Bromo 2 Formylfuran 3 Carboxylic Acid Transformations

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it inherently more susceptible to electrophilic aromatic substitution (EAS) than benzene. pearson.comwikipedia.org The oxygen heteroatom donates electron density into the ring, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. pearson.comtotal-synthesis.com In unsubstituted furan, electrophilic attack occurs preferentially at the C2 (α) position because the resulting intermediate is better stabilized by resonance. pearson.compearson.comonlineorganicchemistrytutor.com

However, in 5-Bromo-2-formylfuran-3-carboxylic acid, the furan ring is heavily substituted, and the only available position for substitution is C4. The reactivity of this position is influenced by the combined electronic effects of the existing substituents:

Activating/Deactivating Effects: The formyl group (-CHO) at C2 and the carboxylic acid group (-COOH) at C3 are both potent electron-withdrawing groups. They deactivate the furan ring towards electrophilic attack by reducing its electron density. The bromine atom at C5 is also a deactivating group due to its inductive effect, but its lone pairs can participate in resonance. The furan oxygen remains a powerful activating group.

The mechanism for an EAS reaction at C4 would proceed via the formation of a sigma complex, where the aromaticity of the furan ring is temporarily disrupted. The stability of this cationic intermediate is the determining factor for the reaction's feasibility. Despite the deactivation, if a sufficiently strong electrophile is used, substitution at C4 is theoretically possible, with the positive charge in the intermediate being delocalized across the ring system. The rate of such a reaction would be considerably slower than that of unsubstituted furan.

Nucleophilic Additions and Condensation Reactions at the Formyl Moiety

The formyl group (-CHO) at the C2 position contains an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. masterorganicchemistry.com This leads to nucleophilic addition reactions, a fundamental transformation of aldehydes. youtube.com The reaction proceeds by the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Key mechanistic pathways include:

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) add irreversibly to the formyl group. The mechanism involves the direct attack of the carbanionic portion of the reagent on the carbonyl carbon. A subsequent workup with a proton source (e.g., water or dilute acid) protonates the resulting alkoxide to yield a secondary alcohol.

Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon. This nucleophilic addition results in the formation of a primary alcohol, (5-bromo-3-(hydroxymethyl)furan-2-yl)methanol, after protonation of the intermediate alkoxide.

Condensation Reactions: In the presence of a base, the formyl group can undergo condensation reactions with compounds containing active methylene (B1212753) groups (e.g., malonic esters, cyanoacetates) via mechanisms like the Knoevenagel condensation. bsu.by The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the formyl carbon. Subsequent dehydration typically occurs to yield a stable α,β-unsaturated product.

The electrophilicity of the formyl carbon in this compound is enhanced by the electron-withdrawing nature of the adjacent carboxylic acid group and the furan ring itself, which can pull electron density away from the C2 position.

Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group at the C3 position offers another site for chemical modification through several well-established mechanistic routes.

Esterification: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comyoutube.com The mechanism is a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com

Amidation: Direct reaction with an amine is generally inefficient. The mechanism for amidation typically requires the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an activated ester. The acid chloride, for instance, is highly electrophilic and readily undergoes nucleophilic attack by an amine, followed by the elimination of a chloride ion to form the amide.

Decarboxylation: The thermal decarboxylation of furoic acids is a known transformation. researchgate.net For furan-2-carboxylic acids, the mechanism is believed to proceed through an ipso-substitution pathway, where protonation occurs at the C2 position, forming a stable cationic intermediate that then loses carbon dioxide. youtube.com For this compound, decarboxylation would involve the loss of the C3-carboxyl group. The mechanism would likely involve protonation of the furan ring, most favorably at the C2 or C5 position to delocalize the positive charge onto the oxygen atom. Subsequent elimination of CO₂ would yield a furan derivative without the carboxylic acid functionality. The rate and feasibility of this reaction would be influenced by the stability of the carbocation intermediate formed after protonation.

Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Heck) at the C-Br Bond of this compound

The carbon-bromine bond at the C5 position is a versatile handle for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic cycle involving a Pd(0)/Pd(II) couple. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the bromofuran with an organoboron reagent, such as an arylboronic acid. wikipedia.orglibretexts.org The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between the bromofuran and a terminal alkyne. libretexts.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling but typically involves a copper(I) co-catalyst. The cycle includes oxidative addition of the C-Br bond to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation occurs between the Pd(II) complex and the copper acetylide. Finally, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. nih.gov

Heck Reaction: This reaction couples the bromofuran with an alkene. wikipedia.orgorganic-chemistry.org The mechanism starts with the oxidative addition of the C-Br bond to Pd(0). The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion of the furan group into the alkene C=C bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. The base present in the reaction mixture then regenerates the Pd(0) catalyst. wikipedia.org

| Reaction | Coupling Partner | Key Mechanistic Steps | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Oxidative Addition, Transmetalation (Cu-acetylide), Reductive Elimination | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

| Heck | Alkene (e.g., CH₂=CHR) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Radical Reactions and Organometallic Intermediates

Beyond polar and catalytic reactions, the transformations of this compound can also involve radical species or the formation of potent organometallic intermediates.

Organometallic Intermediates: A key transformation is the formation of organometallic reagents via metal-halogen exchange. Reaction of the C-Br bond with strong bases like n-butyllithium can generate the corresponding 5-furyllithium species. This creates a highly nucleophilic carbon center at C5, effectively reversing the polarity of this position. This furyllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups.

Radical Reactions: Photochemical stimulation can induce homolytic cleavage of the C-Br bond, which is weaker than C-H or C-C bonds. Irradiation of bromofurans in the presence of aromatic solvents has been shown to furnish aryl-furan derivatives, suggesting a radical-mediated substitution pathway. researchgate.netresearchgate.net The mechanism would involve the initial formation of a furyl radical at the C5 position. This radical could then add to an aromatic solvent molecule, followed by loss of a hydrogen atom to form the coupled product. Alternatively, radical debromination can occur, leading to the formation of the corresponding furan derivative with a hydrogen atom at the C5 position.

Kinetic and Thermodynamic Aspects of Key Reactions

The rates and outcomes of the transformations of this compound are governed by kinetic and thermodynamic principles. While specific data for this exact molecule are scarce, general principles from related furan derivatives provide valuable insights.

Kinetic Control: The rate of reaction is determined by the height of the activation energy barrier (Ea). For electrophilic aromatic substitution, the presence of three deactivating groups on the furan ring would significantly increase the activation energy, making the reaction kinetically slow. In cross-coupling reactions, the choice of palladium catalyst, ligands, and reaction temperature are kinetic factors that can be tuned to optimize the reaction rate. For instance, more electron-rich and less sterically hindered phosphine (B1218219) ligands often accelerate the rate-limiting oxidative addition step.

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Slow rate due to deactivating groups; requires strong electrophiles and/or harsh conditions. | Product distribution determined by stability of the sigma complex intermediate. |

| Nucleophilic Addition to Formyl | Rate enhanced by electron-withdrawing groups increasing carbonyl electrophilicity. | Reversibility depends on nucleophile basicity; strong nucleophiles (e.g., Grignards) lead to thermodynamically stable alcohol products. |

| Fischer Esterification | Catalyst concentration and temperature influence the rate of reaching equilibrium. | Equilibrium position can be shifted by removing water or using excess alcohol. |

| Cross-Coupling | Rate depends on catalyst efficiency, ligand choice, temperature, and substrate reactivity (C-I > C-Br > C-Cl). | The formation of the stable C-C bond provides a strong thermodynamic driving force. |

Derivatization and Advanced Functionalization Strategies of 5 Bromo 2 Formylfuran 3 Carboxylic Acid

Synthesis of Esters, Amides, and Acid Chlorides from the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the furan (B31954) ring is a prime site for initial derivatization. Standard organic transformations can be readily applied to convert this group into esters, amides, and acid chlorides, thereby expanding the synthetic utility of the core molecule.

Esters: Esterification of 5-Bromo-2-formylfuran-3-carboxylic acid can be achieved through several well-established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common approach. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. researchgate.net Alternatively, the use of coupling agents or the conversion to a more reactive intermediate like an acid chloride can facilitate ester formation under milder conditions.

Amides: The synthesis of amides from the carboxylic acid can be accomplished by direct condensation with a primary or secondary amine. This reaction typically requires high temperatures to drive off the water formed, which can be challenging for sensitive substrates. mdpi.com A more efficient method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These reagents activate the carboxylic acid, allowing for a facile reaction with the amine under milder conditions to form the corresponding amide. mdpi.com

Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting 5-bromo-3-(chlorocarbonyl)-2-formylfuran is a highly valuable intermediate that can readily react with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to yield a wide range of derivatives. nih.govmdpi.com

| Derivative | Reagents and Conditions | Expected Product |

| Ester | R'OH, cat. H₂SO₄, heat | 5-Bromo-2-formylfuran-3-carboxylate |

| Amide | R'R''NH, DCC or EDCI, solvent | N,N-Disubstituted-5-bromo-2-formylfuran-3-carboxamide |

| Acid Chloride | SOCl₂ or (COCl)₂, heat | 5-Bromo-3-(chlorocarbonyl)-2-formylfuran |

Chemoselective Reductions and Oxidations of the Formyl Group

The presence of multiple functional groups in this compound necessitates the use of chemoselective reagents to transform the formyl group without affecting the carboxylic acid or the bromine atom.

Chemoselective Reductions: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it is generally unreactive towards carboxylic acids under standard conditions. The reaction is typically carried out in an alcoholic solvent at low temperatures to afford 5-bromo-2-(hydroxymethyl)furan-3-carboxylic acid. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carboxylic acid.

Chemoselective Oxidations: The formyl group can be selectively oxidized to a second carboxylic acid group to yield 5-bromo-furan-2,3-dicarboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, buffered potassium permanganate (B83412) (KMnO₄) or specific reagents like silver(I) oxide (Ag₂O) in the presence of a base are known to oxidize aldehydes to carboxylic acids. rsc.orgorganic-chemistry.orgresearchgate.net The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as the degradation of the furan ring or reaction with the bromine substituent.

| Transformation | Reagents and Conditions | Expected Product |

| Reduction | NaBH₄, MeOH, 0 °C | 5-Bromo-2-(hydroxymethyl)furan-3-carboxylic acid |

| Oxidation | Ag₂O, NaOH, H₂O/EtOH | 5-Bromo-furan-2,3-dicarboxylic acid |

Condensation Reactions with Amines, Hydrazines, and Other Nucleophiles

The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These condensation reactions are fundamental in expanding the molecular complexity of the starting material.

Schiff Base Formation: The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. wikipedia.orgnih.gov This condensation reaction is typically catalyzed by a small amount of acid and involves the removal of water. The resulting Schiff bases can be valuable intermediates for further transformations or can be the final target molecules themselves, as they are known to exhibit a range of biological activities.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an amine. organic-chemistry.orgfrontiersin.orgrsc.org This reaction results in the formation of a new carbon-carbon double bond, yielding highly functionalized furan derivatives.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the formyl group into an alkene. researchgate.netasianpubs.orgnih.gov This reaction involves the use of a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. The presence of the carboxylic acid group may require protection or the use of specific conditions to avoid side reactions. researchgate.net

| Reaction | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid catalyst, dehydration | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Basic catalyst (e.g., piperidine) | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR') | Anhydrous solvent | Alkene |

Exploitation of the Bromine Atom for Further Substitutions and Cyclizations

The bromine atom at the 5-position of the furan ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with a boronic acid or ester in the presence of a palladium catalyst and a base. google.comnih.gov The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups, making it an excellent method for introducing aryl, heteroaryl, or vinyl substituents at the 5-position of the furan ring.

Heck-Mizoroki Reaction: The Heck reaction couples the bromofuran with an alkene in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netrsc.org This reaction forms a new carbon-carbon bond and is a valuable tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromofuran and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netresearchgate.netorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl- and heteroaryl-alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromofuran with a primary or secondary amine. nih.govorganic-chemistry.orgwikipedia.orgasianpubs.org This reaction is a powerful tool for the synthesis of arylamines and their derivatives.

Intramolecular Cyclizations: The bromine atom can also participate in intramolecular cyclization reactions. For example, if a suitable nucleophilic group is introduced elsewhere in the molecule, a cyclization reaction can be induced to form a fused ring system. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 5-R-2-formylfuran-3-carboxylic acid (R=aryl, vinyl) |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | 5-alkenyl-2-formylfuran-3-carboxylic acid |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-alkynyl-2-formylfuran-3-carboxylic acid |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | 5-(dialkylamino)-2-formylfuran-3-carboxylic acid |

Preparation of Polyfunctionalized Furan Derivatives

The true synthetic power of this compound lies in the ability to perform sequential reactions on its different functional groups. This allows for the construction of highly complex and polyfunctionalized furan derivatives that would be difficult to access through other means. The order in which the reactions are performed is crucial and must be carefully planned to ensure compatibility between the reagents and the functional groups present at each stage.

For instance, one could envision a synthetic sequence starting with a Suzuki-Miyaura coupling on the bromine atom to introduce a new aryl substituent. The resulting biaryl compound could then undergo a Knoevenagel condensation at the formyl group to introduce a cyanoacrylic acid moiety. Finally, the carboxylic acid group could be converted to an amide, resulting in a highly decorated and polyfunctionalized molecule. The ability to perform such sequential functionalizations makes this starting material a valuable platform for diversity-oriented synthesis. nih.gov

An example of a sequential functionalization could be:

Suzuki-Miyaura Coupling: Reaction of this compound with an arylboronic acid to yield a 5-aryl-2-formylfuran-3-carboxylic acid.

Wittig Reaction: Subsequent reaction of the formyl group with a phosphorus ylide to introduce an alkene.

Amidation: Finally, conversion of the carboxylic acid to an amide using a coupling agent and an amine.

This step-wise approach allows for the systematic build-up of molecular complexity and the introduction of multiple points of diversity.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the starting materials. mdpi.comresearchgate.netorganic-chemistry.org this compound is an ideal substrate for several MCRs due to the presence of both an aldehyde and a carboxylic acid functionality.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgwikipedia.orgasianpubs.org In this context, this compound can act as both the aldehyde and the carboxylic acid component in an intramolecular sense, or more commonly, it can provide both functionalities for an intermolecular reaction with an isocyanide. This would lead to the formation of complex furan-containing depsipeptides.

Ugi Reaction: The Ugi four-component reaction is another powerful MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.govmdpi.comfrontiersin.orgnih.gov this compound can serve as both the aldehyde and carboxylic acid components in this reaction, reacting with an amine and an isocyanide to generate highly complex and diverse molecular scaffolds in a single step. The products of these reactions are often of interest in medicinal chemistry due to their peptide-like nature.

The application of MCRs to this versatile starting material opens up rapid and efficient pathways to libraries of complex molecules with a high degree of structural diversity, which is highly valuable in drug discovery and materials science.

Strategic Applications of 5 Bromo 2 Formylfuran 3 Carboxylic Acid As a Key Building Block in Complex Chemical Synthesis

Precursor in the Total Synthesis of Natural Products

There are no documented instances of "5-Bromo-2-formylfuran-3-carboxylic acid" being used in the total synthesis of natural products. Furan (B31954) derivatives are indeed crucial components of many natural products, and their synthesis is a significant area of research. For instance, various brominated furanones have been synthesized and studied, some originating from starting materials like furfural (B47365). unipi.it However, the specific substitution pattern of the title compound has not been reported as a key intermediate in the synthesis of any known natural product.

Role in the Construction of Advanced Intermediates for Specialty Chemicals

The use of "this compound" as a direct precursor for advanced intermediates in specialty chemicals, such as pharmaceuticals or agrochemicals, is not documented in the literature. Related compounds, however, demonstrate the potential of this chemical class. For example, 5-Bromo-2-furfural is recognized as a key intermediate in preparing biologically active compounds for the pharmaceutical and agrochemical industries. chemicalbook.com Similarly, derivatives of 5-bromoindole-2-carboxylic acid and benzofuran-2-carboxylic acid have been synthesized and investigated for their potential as novel therapeutic agents. researchgate.netnih.govresearchgate.net These examples highlight the value of bromo-heterocyclic carboxylic acids in medicinal chemistry, suggesting a potential, though unexplored, role for the title compound.

Utilization in the Preparation of Novel Heterocyclic Scaffolds and Ring Systems

While "this compound" itself has not been reported in the synthesis of novel heterocyclic scaffolds, the functional groups it possesses are well-suited for such transformations. Formyl-substituted chromones and furans are known to react with various nucleophiles to construct diverse and complex heterocyclic systems. ekb.egresearchgate.net The aldehyde can undergo condensation reactions, and the furan ring itself can participate in cycloadditions or ring-transformation reactions to yield different heterocyclic cores. The bromine atom also provides a handle for intramolecular cyclization reactions to form fused ring systems.

Application in the Synthesis of Ligands for Catalysis and Coordination Chemistry

There is no specific mention in the scientific literature of "this compound" being used to synthesize ligands for catalysis or coordination chemistry. The development of ligands from functionalized heterocyclic building blocks is a major field of research. For example, aminodiphosphonic acids have been synthesized and evaluated as ligands for medical radionuclides like 68Ga. nih.gov The carboxylic acid and aldehyde groups on the furan ring of the title compound could theoretically be modified—for instance, by converting the aldehyde to an imine or the carboxylic acid to an amide—to create bidentate or tridentate ligands capable of coordinating with metal ions. However, such derivatives of this specific compound have not been reported.

Contributions to the Development of New Organic Materials

The development of new organic materials using "this compound" has not been documented. Furan-based compounds, particularly those derived from biomass such as 5-hydroxymethylfurfural (B1680220) (HMF) and its oxidation products like 2,5-furandicarboxylic acid (FDCA), are of significant interest for creating bio-based polymers. mdpi.comresearchgate.net The title compound shares structural similarities with these important platform chemicals. The bromine atom could be used to introduce this molecule into a polymer backbone via cross-coupling reactions, and the carboxylic acid and aldehyde offer sites for polymerization, such as polyester (B1180765) or polyimine formation. Despite this potential, its specific application in materials science remains unexplored.

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 2 Formylfuran 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of 5-Bromo-2-formylfuran-3-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular structure can be assembled.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals in deuterated solvents like DMSO-d₆. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm, due to strong deshielding and hydrogen bonding. pressbooks.pub The aldehydic proton (-CHO) is also expected to be found downfield, likely between 9.5 and 10.5 ppm. The sole furan (B31954) ring proton at the C4 position would appear as a sharp singlet, with its chemical shift influenced by the surrounding electron-withdrawing groups.

The ¹³C NMR spectrum provides complementary information. The carbon of the carboxyl group (C=O) is anticipated to resonate in the 160-170 ppm region, while the aldehydic carbonyl carbon would be found further downfield, around 180-190 ppm. pressbooks.pub The furan ring carbons would produce four distinct signals, with their chemical shifts determined by the attached substituents. The bromine-bearing C5 would be significantly shielded compared to the other carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 12.5 (s, br) | 164.0 |

| -CHO | 9.8 (s) | 185.0 |

| H4 | 7.5 (s) | 115.0 (C4) |

| C2 | - | 150.0 |

| C3 | - | 130.0 |

| C5 | - | 125.0 |

Note: These are estimated values based on data from analogous furan derivatives. 's' denotes singlet, 'br' denotes broad.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign these resonances and confirm the molecular connectivity, multi-dimensional NMR techniques are employed. nanalysis.com

COSY (Correlation Spectroscopy): As there is only one proton on the furan ring, no H-H correlations would be observed in a COSY spectrum for the core structure, confirming the substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show a clear cross-peak connecting the furan proton signal to the C4 carbon signal, confirming their direct linkage.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this molecule, as it reveals long-range (2-3 bond) H-C correlations. columbia.edu Key expected correlations include:

The aldehydic proton (-CHO) showing correlations to the C2 and C3 carbons of the furan ring.

The furan proton (H4) showing correlations to the C3 and C5 carbons, as well as the carboxyl carbon.

These correlations would definitively establish the relative positions of the formyl, carboxyl, and bromo substituents on the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY experiment could reveal through-space interactions between the aldehyde proton and the furan ring proton, providing insights into the molecule's preferred conformation.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful technique for characterizing the compound in its crystalline form. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, leading to distinct chemical shifts compared to the solution state. princeton.edu ssNMR can be used to study polymorphism—the existence of multiple crystalline forms—by detecting differences in the chemical shifts and relaxation times of the carbon atoms, which are sensitive to the local crystalline environment. This provides crucial information on crystal packing and intermolecular interactions that are averaged out in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. nih.gov The molecular formula, C₆H₃BrO₄, dictates a theoretical monoisotopic mass. uni.lu HRMS instruments can measure this mass with high accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of the molecular formula by distinguishing it from other potential formulas with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, resulting in two peaks (M and M+2) of almost equal intensity. uni.lu

Table 2: Predicted m/z Values for HRMS Analysis of C₆H₃BrO₄

| Adduct Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 218.92874 | 220.92669 |

| [M-H]⁻ | 216.91418 | 218.91213 |

| [M+Na]⁺ | 240.91068 | 242.90863 |

Data derived from PubChem C6H3BrO4 entry. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to probe the structural integrity of the molecule by inducing fragmentation and analyzing the resulting daughter ions. chemicalbook.com By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that serves as a structural fingerprint.

For this compound, several key fragmentation pathways can be predicted:

Loss of CO: A common fragmentation for aldehydes, leading to a fragment ion of [M-H-CO]⁻. libretexts.org

Decarboxylation: Loss of CO₂ from the carboxyl group, a characteristic fragmentation for carboxylic acids.

Loss of Bromine: Cleavage of the C-Br bond, resulting in a significant fragment ion corresponding to the loss of a bromine radical.

Combined Losses: Sequential losses, such as the loss of H₂O followed by CO, are also highly probable.

Analyzing these fragmentation pathways provides definitive structural confirmation and can be used to distinguish between isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

For this compound, the key vibrational modes are associated with the carboxyl, formyl, and substituted furan ring moieties.

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad and strong absorption band in the IR spectrum, typically centered around 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. pressbooks.pub

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹ (for the dimer), while the aldehyde C=O stretch, being conjugated with the furan ring, is expected at a slightly lower wavenumber, around 1670-1690 cm⁻¹. mdpi.com

Furan Ring Vibrations: The C=C and C-O stretching vibrations of the furan ring are expected in the 1600-1000 cm⁻¹ region. globalresearchonline.net

C-Br Stretch: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. ijtsrd.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan ring, which may be weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300-2500 (very broad, strong) | Weak |

| C-H stretch | Aldehyde | ~2850, ~2750 (medium) | Medium |

| C=O stretch | Carboxylic Acid | ~1710 (strong) | Medium |

| C=O stretch | Aldehyde | ~1680 (strong) | Strong |

| C=C stretch | Furan Ring | ~1580, ~1470 (strong) | Strong |

| C-O stretch | Furan Ring | ~1100-1250 (strong) | Weak |

| C-Br stretch | Bromo-substituent | ~650 (strong) | Medium-Strong |

Frequencies are estimates based on data from similar compounds. pressbooks.pubmdpi.comijtsrd.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.

The furan ring itself is a chromophore that undergoes π → π* transitions. In this compound, the electronic structure is significantly influenced by the attached functional groups. The formyl and carboxyl groups are electron-withdrawing and extend the conjugated π-system, while the bromine atom acts as an auxochrome with its lone pair of electrons. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted furan, moving it to longer wavelengths. researchgate.net Additionally, the carbonyl groups introduce the possibility of n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band. The position of λmax would be sensitive to solvent polarity.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. However, a thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that, to date, the single-crystal X-ray structure of this compound has not been reported.

The absence of a published crystal structure for this specific compound means that its definitive solid-state conformation, crystal packing, and intermolecular interactions remain experimentally unconfirmed. While computational modeling can provide theoretical predictions, empirical data from X-ray diffraction is essential for validation.

In the absence of direct experimental data for this compound, we can infer potential structural features by examining the crystallographic data of related furan and carboxylic acid derivatives. It is anticipated that the crystal structure of this compound would be significantly influenced by a network of intermolecular interactions.

Key Potential Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, molecules of this compound would form dimeric structures through hydrogen bonding between their carboxylic acid groups. This is a very common and stable motif observed in the crystal structures of many carboxylic acids.

Halogen Bonding: The bromine atom at the 5-position of the furan ring could participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom of a carbonyl or furan ring.

π-π Stacking: The aromatic furan rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The arrangement of these stacked rings would be influenced by the steric and electronic effects of the substituents.

A future crystallographic study of this compound would provide invaluable data. The table below illustrates the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Description | Hypothetical Data |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a detailed description of the symmetry of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å α = 90°, β = XX.XX°, γ = 90° |

| Volume | The volume of the unit cell. | V = XXX.X Å3 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | X.XXX g/cm3 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

The definitive elucidation of the crystal structure of this compound and its derivatives would provide a foundational understanding of their solid-state properties and behavior, which is essential for their application in materials science and medicinal chemistry.

Computational and Theoretical Investigations of 5 Bromo 2 Formylfuran 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 5-Bromo-2-formylfuran-3-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying furan (B31954) derivatives. researchgate.netrsc.orgmdpi.com

These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. The MEP map visually represents the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be electron-rich, while the hydrogen of the carboxyl group and the carbon atoms adjacent to the electron-withdrawing groups would be electron-poor.

Reactivity descriptors, derived from these calculations, can quantify the molecule's behavior in chemical reactions. These descriptors include parameters like electrophilicity index and Fukui functions, which predict the most reactive sites within the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. psu.edu For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. researchgate.net

These simulations model the molecule's dynamic behavior by solving Newton's equations of motion for a system of interacting atoms. The forces between atoms are typically described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can explore its conformational landscape and identify the most stable arrangements of its atoms. nih.gov This is particularly useful for understanding the orientation of the formyl and carboxylic acid groups relative to the furan ring. olemiss.edu

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules), it is possible to observe how it forms hydrogen bonds and other non-covalent interactions. This information is crucial for understanding its solubility and how it might bind to a biological target. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can elucidate the intricate details of chemical reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathways, intermediates, and transition states. semanticscholar.org This is often achieved using DFT methods to calculate the energies of the reactants, products, and any intermediate structures. pku.edu.cn

For example, theoretical studies could investigate the mechanism of electrophilic substitution on the furan ring, a common reaction for this class of heterocycles. msu.edu Such studies would likely show that the position of substitution is influenced by the directing effects of the existing bromo, formyl, and carboxylic acid groups. Calculations can determine the activation energies for substitution at different positions on the ring, thus predicting the regioselectivity of the reaction. semanticscholar.org

Furthermore, the reactivity of the formyl and carboxylic acid groups can be explored. researchgate.net For instance, the mechanism of esterification of the carboxylic acid or the oxidation of the formyl group could be modeled to understand the energetics and stereochemistry of these transformations.

Illustrative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Illustrative Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Step 1 | TS1 | 15.2 | The energy barrier for the initial step of the reaction. |

| Step 2 | TS2 | 10.8 | The energy barrier for the subsequent step, indicating it is faster than the first. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound. scilit.comnih.gov Techniques such as DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. tandfonline.com

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. acs.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum. frontiersin.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the formyl group or the O-H bond in the carboxylic acid.

Illustrative Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Carboxyl) | 165.2 |

| C (Formyl) | 180.5 |

| C2 (Furan) | 150.1 |

| C3 (Furan) | 125.8 |

| C4 (Furan) | 115.3 |

Cheminformatics Approaches for Exploring Chemical Space and Analog Design

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. nih.gov For this compound, cheminformatics approaches can be used to explore the surrounding chemical space and design novel analogs with desired properties. nih.gov

One common technique is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of furan derivatives, it would be possible to predict the activity of new, unsynthesized analogs of this compound. aimspress.com

Another powerful tool is molecular docking, which predicts how a molecule binds to a biological target, such as a protein. This can be used to design analogs of this compound that have improved binding affinity and selectivity. Virtual screening of large chemical libraries using docking simulations can rapidly identify promising candidates for further investigation. researchgate.net

Future Research Directions and Emerging Paradigms for 5 Bromo 2 Formylfuran 3 Carboxylic Acid Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of multiply substituted heterocycles like 5-Bromo-2-formylfuran-3-carboxylic acid presents a significant challenge for traditional synthetic planning. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this landscape by offering powerful predictive tools. nih.govpreprints.org

Future research will likely focus on developing bespoke ML models trained on large datasets of furan (B31954) chemistry to predict the outcomes of reactions involving this specific substrate. nih.govresearchgate.net These models can analyze the interplay of its three distinct functional groups—the reactive aldehyde, the nucleophilic/electrophilic furan ring, the bromine atom suitable for cross-coupling, and the directing carboxylic acid—to forecast product formation, yield, and potential side reactions with high accuracy. researchgate.netnih.gov

Table 1: Potential AI/ML Applications in the Chemistry of this compound

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Forward Reaction Prediction | Predict major and minor products for novel reactions. | Reduces failed experiments; identifies potential impurities. elsevier.com |

| Retrosynthetic Analysis | Propose efficient multi-step syntheses for complex derivatives. | Accelerates discovery of new molecules; identifies cost-effective routes. acs.org |

| Reaction Optimization | Identify optimal conditions (catalyst, solvent, temp.) for known transformations. | Increases yields and selectivity; improves process sustainability. technologynetworks.com |

| Property Prediction | Forecast physicochemical and biological properties of virtual derivatives. | Guides synthetic efforts toward molecules with desired functions. |

Development of Novel Catalytic Systems for Selective Transformations

The distinct reactivity of the functional groups on this compound offers a rich playground for the development of novel catalytic systems that can achieve selective transformations. Future research will move beyond traditional methods to explore sophisticated catalysts that can target one functional group while leaving the others intact.

For instance, developing chemoselective catalysts for the C-Br bond is a key area. While palladium-catalyzed reactions are common for similar bromo-furans, research into more sustainable and cost-effective earth-abundant metal catalysts (e.g., copper, nickel, iron) for Suzuki, Heck, or Sonogashira couplings is a promising direction. researchgate.net Another frontier is the catalytic carbonylation of the C-Br bond, a transformation used on the related compound 5-bromofurfural to produce dicarboxylic acids, which could be adapted for this molecule. researchgate.net

Furthermore, catalysts that can selectively oxidize the formyl group to a second carboxyl group, reduce it to an alcohol, or engage it in C-C bond-forming reactions without affecting the rest of the molecule are highly desirable. tue.nltue.nl Photocatalysis and electrocatalysis represent emerging paradigms that could offer unique selectivity under mild conditions, avoiding the harsh reagents often required in traditional synthesis.

Exploration of Bio-inspired and Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. mdpi.com The application of enzymes or whole-cell systems to the synthesis and modification of this compound is a largely unexplored yet promising field.

Future research could focus on identifying or engineering enzymes, such as oxidoreductases, to selectively transform the formyl group. For example, specific enzymes could oxidize the aldehyde to a carboxylic acid or reduce it to a hydroxymethyl group with perfect chemoselectivity, a task that can be challenging for conventional chemical reagents. researchgate.net There is precedent for using whole-cell biocatalysts to convert furan aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) into their corresponding carboxylic acids. researchgate.netrsc.org Similar approaches could be developed for the target molecule.

Moreover, bio-inspired catalytic systems that mimic the active sites of metalloenzymes could provide novel pathways for C-H functionalization of the furan ring or for other selective transformations under mild, aqueous conditions. The synthesis of furan derivatives from bio-based feedstocks is a growing area, and integrating this compound into these sustainable pathways via biocatalytic routes is a key future goal. nih.govrsc.org

Expansion into Supramolecular Chemistry and Self-Assembly

The unique combination of hydrogen-bond donors (carboxylic acid) and acceptors (carbonyls), along with a halogen atom capable of halogen bonding, makes this compound an excellent candidate for constructing complex supramolecular architectures. nih.gov The field of supramolecular chemistry and self-assembly offers a pathway to new materials with tailored properties. nih.govntu.edu.sg

Future work will likely involve exploring the self-assembly of this molecule into higher-order structures like nanofibers, gels, or liquid crystals. The directionality of hydrogen bonds from the carboxylic acid, coupled with π-π stacking of the furan rings and potential halogen bonding from the bromine atom, could be harnessed to create well-defined, one-, two-, or three-dimensional networks. rsc.org The morphology of these assemblies could be controlled by external stimuli such as solvent polarity or temperature. researchgate.net

By co-crystallizing this compound with other complementary molecules, researchers could design functional multicomponent materials. For example, assembly with chiral amines could lead to helical structures with applications in asymmetric catalysis, while combination with fluorescent dyes could produce materials for sensing applications.

Investigation of Non-Covalent Interactions and Crystal Engineering

A deep understanding of the non-covalent interactions governing the solid-state packing of this compound is fundamental to designing crystalline materials with desired physical properties (e.g., solubility, stability, optical properties). This area, known as crystal engineering, is a critical future direction.

Computational and experimental studies will be essential to characterize the diverse non-covalent interactions at play. These include strong O-H···O hydrogen bonds forming carboxylic acid dimers, weaker C-H···O interactions involving the formyl group and the furan ring, π-π stacking, and Br···O or Br···π halogen bonds. nih.govnih.govacs.org Quantum theory of atoms in molecules (QTAIM) analysis can be employed to quantify the strength and nature of these interactions. researchgate.net

By understanding this interplay, researchers can design polymorphs or co-crystals with predictable packing motifs and properties. For example, engineering a crystal structure that maximizes π-π overlap could be a strategy for developing organic semiconductor materials. Similarly, forming salts or co-crystals with pharmaceutically active ingredients could be a way to improve their bioavailability, a strategy already explored for other bromo-substituted carboxylic acids. researchgate.net The systematic study of how the formyl, carboxyl, and bromo substituents direct the crystal packing is key to unlocking its potential in advanced materials.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-formylfuran-3-carboxylic acid, and how are intermediates monitored?

The synthesis typically involves multi-step organic reactions, including halogenation and formylation. Key steps include bromination of the furan precursor followed by formyl group introduction under controlled conditions (e.g., Vilsmeier-Haack reaction). Intermediates are monitored using thin-layer chromatography (TLC) for reaction progress, with structural confirmation via -NMR and -NMR spectroscopy. Mass spectrometry (MS) is used to verify molecular weights .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : To confirm substitution patterns on the furan ring.

- High-Resolution Mass Spectrometry (HRMS) : For accurate mass determination (e.g., m/z 232.9702 for ).

- HPLC/qTOF-MS : To distinguish structural isomers by retention time and fragmentation patterns (e.g., differentiating from 5-formyl-2-furancarboxylic acid) .

Q. What safety protocols are recommended for handling this compound?

Due to limited toxicity data, use respiratory protection (N95 masks), nitrile gloves, and lab coats. Store at 0–6°C in inert atmospheres. Avoid contact with oxidizing agents, as bromine substituents may react exothermically .

Q. How is purity assessed during synthesis?

Purity is validated via:

- HPLC : ≥95% purity thresholds.

- Melting Point Analysis : Consistency with literature values (e.g., 257–260°C for related brominated furans) .

Advanced Research Questions

Q. How can reaction mechanisms involving the bromine and formyl groups be exploited for derivatization?

The bromine atom undergoes Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, while the formyl group participates in condensation reactions (e.g., Knoevenagel) to extend conjugation. Optimize conditions using Pd catalysts (e.g., Pd(PPh)) and anhydrous solvents .

Q. What strategies resolve discrepancies in isomer identification during LC-MS analysis?

Use orthogonal methods:

Q. How does the compound interact with biological targets in drug discovery studies?

Screen against enzyme targets (e.g., kinases) via:

- Molecular Docking : Assess binding affinity to active sites (AutoDock Vina).

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates.

Structural analogs with halogen substitutions show enhanced binding due to hydrophobic interactions .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Scale-up issues include side reactions (e.g., debromination) and low yields. Solutions:

- Continuous Flow Reactors : Improve heat/mass transfer for bromination steps.

- DoE Optimization : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.